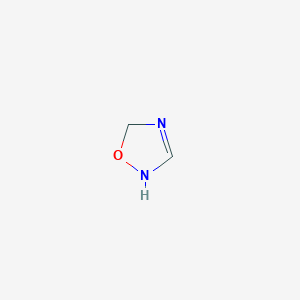
2-(4-Methoxy-benzyl)-piperidine hydrochloride
Descripción general
Descripción
2-(4-Methoxy-benzyl)-piperidine hydrochloride is a compound that is not directly found in the search results. However, we can analyze its components separately. The compound contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds1. The 4-methoxybenzyl group is a common protecting group in organic synthesis2.
Synthesis Analysis
The synthesis of 2-(4-Methoxy-benzyl)-piperidine hydrochloride is not directly mentioned in the search results. However, 2,4-Dimethoxybenzylamine, a related compound, can be prepared by reduction of 2,4-dimethoxybenzonitrile1. The 4-methoxybenzyl group can be introduced via a Williamson ether synthesis2.Molecular Structure Analysis
The molecular structure of 2-(4-Methoxy-benzyl)-piperidine hydrochloride is not directly provided in the search results. However, the structures of related compounds such as 4-methoxybenzyl chloride3 and 2,4-dimethoxybenzylamine4 are available.Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Methoxy-benzyl)-piperidine hydrochloride are not directly mentioned in the search results. However, benzylamines, which include compounds like 2-(4-Methoxy-benzyl)-piperidine, can undergo various reactions such as N-alkylation with alcohols2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxy-benzyl)-piperidine hydrochloride are not directly provided in the search results. However, related compounds such as 4-methoxybenzyl chloride have properties such as a boiling point of 262-263 °C and a density of 1.260 g/mL at 20 °C5.Aplicaciones Científicas De Investigación
-
Synthesis and Applications of m-Aryloxy Phenols
- Summary of Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
- Summary of Application : 4-Methoxybenzyl Chloride is a chemical compound used in organic synthesis. It’s often used as a building block in the synthesis of more complex organic molecules .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using 4-Methoxybenzyl Chloride in a synthesis would depend on the specific reactions and conditions used .
-
- Summary of Application : 4-Methoxybenzylamine is a primary amine and can be used for amination reaction of functionalized aryl bromides . It is also used in the synthesis of functionalized organopolyphosphazenes for in vivo applications , and in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using 4-Methoxybenzylamine in a synthesis would depend on the specific reactions and conditions used .
-
- Summary of Application : 4-Methoxybenzoyl Chloride is one of the reactive acylating agents that can react with carboxylic acids, alcohols and amines to yield respective carboxylic anhydrides, esters and amides . It can also react with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using 4-Methoxybenzoyl Chloride in a synthesis would depend on the specific reactions and conditions used .
-
- Summary of Application : 2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . It is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using 2,4-Dimethoxybenzylamine in a synthesis would depend on the specific reactions and conditions used .
-
- Summary of Application : Benzylamines are a class of compounds that have a wide range of applications in organic synthesis. They are often used as building blocks in the synthesis of more complex organic molecules .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using Benzylamines in a synthesis would depend on the specific reactions and conditions used .
Safety And Hazards
The safety and hazards of 2-(4-Methoxy-benzyl)-piperidine hydrochloride are not directly mentioned in the search results. However, related compounds such as 4-methoxybenzyl alcohol and 4-hydroxy-3-methoxybenzyl alcohol can cause skin irritation, serious eye damage, and may cause an allergic skin reaction67.
Direcciones Futuras
The future directions of research involving 2-(4-Methoxy-benzyl)-piperidine hydrochloride are not directly mentioned in the search results. However, related compounds such as 2,4-dimethoxybenzylamine have been used in the synthesis of various pharmaceuticals and other active compounds1.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRWNDRHISRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588845 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
420137-09-3 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B1627641.png)
![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)










